

Spectroscopic Profile of 2,6-Dichloropyridin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichloropyridin-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dichloropyridin-3-ol**, a chlorinated pyridinol derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this document presents a detailed analysis based on predicted values and data from the closely related compound, 2,6-dichloropyridine. This guide is intended to support researchers in the identification, characterization, and quality control of **2,6-Dichloropyridin-3-ol** and its analogues.

Molecular Structure and Properties

2,6-Dichloropyridin-3-ol has the chemical formula $C_5H_3Cl_2NO$ and a molecular weight of approximately 163.99 g/mol [1]. The presence of two chlorine atoms and a hydroxyl group on the pyridine ring significantly influences its electronic and spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the predicted and inferred spectroscopic data for **2,6-Dichloropyridin-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted 1H and ^{13}C NMR data are presented below. Chemical shifts are

referenced to tetramethylsilane (TMS).

Table 1: Predicted ^1H NMR Data for **2,6-Dichloropyridin-3-ol**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.1 - 7.3	Doublet (d)	~8-9
H-5	6.8 - 7.0	Doublet (d)	~8-9
OH	5.0 - 6.0	Broad Singlet (br s)	-

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: Predicted ^{13}C NMR Data for **2,6-Dichloropyridin-3-ol**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~148
C-3	~150
C-4	~120
C-5	~115
C-6	~145

Note: These are estimated chemical shifts. Actual values can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for **2,6-Dichloropyridin-3-ol** are listed below.

Table 3: Predicted IR Absorption Bands for **2,6-Dichloropyridin-3-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3600	Broad	O-H stretch (hydroxyl group)
3000-3100	Medium	C-H stretch (aromatic)
1550-1600	Strong	C=C and C=N stretching (pyridine ring)
1200-1300	Strong	C-O stretch (hydroxyl group)
700-800	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of **2,6-Dichloropyridin-3-ol** would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

Table 4: Predicted Mass Spectrometry Data for **2,6-Dichloropyridin-3-ol**

m/z	Relative Intensity	Assignment
163	100%	[M] ⁺ (with ³⁵ Cl, ³⁷ Cl)
165	~65%	[M+2] ⁺ (with ³⁵ Cl, ³⁷ Cl)
167	~10%	[M+4] ⁺ (with ³⁷ Cl, ³⁷ Cl)

Note: The relative intensities of the isotopic peaks are approximate.

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for a solid organic compound like **2,6-Dichloropyridin-3-ol**.

NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆,

CDCl₃) in an NMR tube.

- Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and perform baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the solvent signal or an internal standard.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Setup: Ensure the ATR accessory is clean and a background spectrum of the empty crystal has been recorded.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

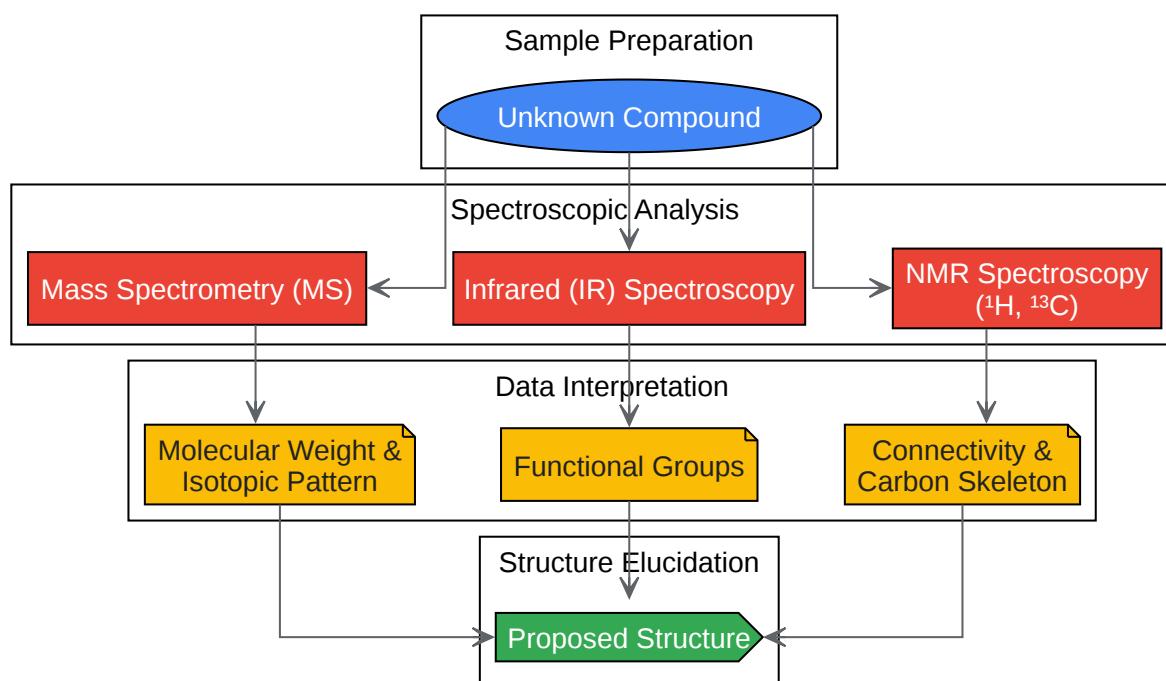
Mass Spectrometry Data Acquisition (Electron Ionization - EI)

- Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct insertion probe or dissolution in a volatile solvent for injection via a gas chromatograph (GC-MS) can be used.

- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.



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A generalized workflow for spectroscopic analysis of an organic compound.

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References

- 1. 2,6-Dichloropyridin-3-ol | C5H3Cl2NO | CID 104317 - PubChem
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